molecular formula C13H7Cl2F3O B6384713 5-(2,5-Dichlorophenyl)-3-trifluoromethylphenol, 95% CAS No. 1261921-74-7

5-(2,5-Dichlorophenyl)-3-trifluoromethylphenol, 95%

Cat. No. B6384713
CAS RN: 1261921-74-7
M. Wt: 307.09 g/mol
InChI Key: XLPISAGQLLHSTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,5-Dichlorophenyl)-3-trifluoromethylphenol, 95% (5-DC-3-TFP) is a phenolic compound used in a variety of scientific research applications. It is a white solid with a melting point of 124-126°C and a boiling point of 295-299°C. 5-DC-3-TFP is a widely used chemical reagent and has a wide range of applications in the scientific community.

Scientific Research Applications

5-(2,5-Dichlorophenyl)-3-trifluoromethylphenol, 95% is a versatile chemical reagent that has a wide range of applications in the scientific community. It is used as a catalyst in organic synthesis, as a reagent in the synthesis of pharmaceuticals, and as a reagent in the synthesis of polymers. It is also used as a reagent in the preparation of various metal complexes. Additionally, 5-(2,5-Dichlorophenyl)-3-trifluoromethylphenol, 95% is used in the synthesis of various organic compounds, such as nitro compounds, amines, and amides.

Mechanism of Action

5-(2,5-Dichlorophenyl)-3-trifluoromethylphenol, 95% is a phenolic compound that is used as a catalyst in organic synthesis. It acts as a Lewis acid and forms a complex with the reactants, which leads to the formation of new bonds. The reaction is believed to proceed through a series of steps, including the formation of a phenolate anion, the formation of a transition state, and the formation of the product.
Biochemical and Physiological Effects
5-(2,5-Dichlorophenyl)-3-trifluoromethylphenol, 95% is a phenolic compound that has been studied for its biochemical and physiological effects. Studies have shown that it has antioxidant and anti-inflammatory properties, as well as antimicrobial and anti-cancer effects. Additionally, it has been shown to modulate the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

5-(2,5-Dichlorophenyl)-3-trifluoromethylphenol, 95% is a widely used chemical reagent and has a wide range of applications in the scientific community. It is relatively easy to synthesize and is relatively stable in storage. Additionally, it is a relatively non-toxic compound and has a low vapor pressure. However, it can be corrosive to some materials and can be sensitive to light and air.

Future Directions

The potential future applications of 5-(2,5-Dichlorophenyl)-3-trifluoromethylphenol, 95% are numerous. It could be used in the synthesis of new organic compounds, such as polymers and pharmaceuticals. Additionally, it could be used as a catalyst in the synthesis of metal complexes and as a reagent in the preparation of various nitro compounds. Furthermore, it could be used to study its biochemical and physiological effects and to develop new therapeutic agents. Finally, it could be used in the development of new analytical methods for the detection and quantification of various compounds.

Synthesis Methods

5-(2,5-Dichlorophenyl)-3-trifluoromethylphenol, 95% can be synthesized through a simple synthetic route. In this method, 2,5-dichlorophenol is reacted with trifluoroacetic anhydride in the presence of a base, such as sodium hydroxide, to form 5-(2,5-Dichlorophenyl)-3-trifluoromethylphenol, 95%. The reaction is carried out at a temperature of 80-90°C for 1-2 hours. The product is then isolated and purified by column chromatography and recrystallization.

properties

IUPAC Name

3-(2,5-dichlorophenyl)-5-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2F3O/c14-9-1-2-12(15)11(6-9)7-3-8(13(16,17)18)5-10(19)4-7/h1-6,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPISAGQLLHSTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC(=CC(=C2)O)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70686698
Record name 2',5'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,5-Dichlorophenyl)-3-trifluoromethylphenol

CAS RN

1261921-74-7
Record name 2',5'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.